molecular formula C13H12F3N5O2 B2354680 pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396865-30-7

pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2354680
CAS No.: 1396865-30-7
M. Wt: 327.267
InChI Key: JDXSVZSWRBHUTD-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a complex organic compound that features a pyrrolidine ring, a trifluoromethoxy-substituted phenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, often using pyrrolidine as a nucleophile. The trifluoromethoxy group is usually introduced through electrophilic aromatic substitution reactions using trifluoromethoxybenzene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization reactions and advanced purification techniques such as chromatography and recrystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidin-1-yl(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the tetrazole ring provides versatility in binding interactions .

Properties

IUPAC Name

pyrrolidin-1-yl-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O2/c14-13(15,16)23-10-5-3-9(4-6-10)21-18-11(17-19-21)12(22)20-7-1-2-8-20/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXSVZSWRBHUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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